Product packaging for 3-Cyclopentylacrylonitrile(Cat. No.:CAS No. 591769-05-0)

3-Cyclopentylacrylonitrile

Cat. No.: B1342851
CAS No.: 591769-05-0
M. Wt: 121.18 g/mol
InChI Key: VMELXYJYSXXORF-ZZXKWVIFSA-N
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Description

Historical Context and Emergence in Organic Synthesis Research

The emergence of 3-Cyclopentylacrylonitrile in chemical research is closely tied to the development of modern synthetic methodologies and the increasing demand for specialized building blocks in medicinal chemistry. While the precise date of its initial synthesis is not widely documented, its prominence grew with the advancement of olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction.

A widely cited method for synthesizing this compound involves the reaction of cyclopentanecarbaldehyde (B151901) with diethyl cyanomethylphosphonate. chemicalbook.com This reaction, often carried out in the presence of a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (B95107), produces a mixture of (E) and (Z) isomers of the compound. chemicalbook.com A patent from 2016, EP2349260, details such a procedure, underscoring the compound's relevance in contemporary industrial and pharmaceutical synthesis. chemicalbook.com The development of continuous flow synthesis methods has further refined its production, allowing for high yields and stereoselectivity. smolecule.com

Significance of this compound as a Versatile Intermediate

The significance of this compound lies in its role as a versatile intermediate, primarily in the pharmaceutical industry. smolecule.com Its bifunctional nature, possessing both a nucleophilic nitrile group and an electrophilic double bond, allows it to participate in a variety of chemical transformations. sigmaaldrich.com This reactivity makes it a crucial component in the synthesis of complex, biologically active molecules. sigmaaldrich.com

A prime example of its application is in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis. smolecule.comchemicalbook.com In the synthesis of Ruxolitinib, this compound undergoes a Michael addition reaction, demonstrating the practical utility of its chemical structure. acs.org The cyclopentyl group itself is often incorporated into drug candidates to enhance their pharmacological properties. sigmaaldrich.com Beyond Ruxolitinib, it has also been mentioned as an intermediate in the preparation of Trasitinib phosphate (B84403). smolecule.comchemicalbook.com The compound's utility extends to the synthesis of other specialty chemicals and has potential applications in polymer chemistry and material science. smolecule.commedium.com

Table 2: Key Reactions in the Synthesis of this compound

Reaction TypeReactantsKey Reagents/ConditionsProduct
Horner-Wadsworth-Emmons Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonatePotassium tert-butoxide, TetrahydrofuranThis compound

This table outlines a primary synthetic route to this compound. chemicalbook.com

Scope and Objectives of the Research Compendium

This research compendium aims to provide a focused and scientifically accurate overview of this compound. The primary objective is to detail its emergence as a significant compound in organic synthesis, with a particular focus on its preparative methods. Furthermore, this article elucidates the chemical characteristics that render it a versatile intermediate in the synthesis of high-value molecules, especially within the pharmaceutical sector. The scope is strictly limited to the chemical nature, synthesis, and utility of this compound as a research chemical, without delving into pharmacology or clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B1342851 3-Cyclopentylacrylonitrile CAS No. 591769-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-cyclopentylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELXYJYSXXORF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613678
Record name (2E)-3-Cyclopentylprop-2-enenitrile
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1236033-37-6, 591769-05-0
Record name (2E)-3-Cyclopentyl-2-propenenitrile
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Record name (2E)-3-Cyclopentylprop-2-enenitrile
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Record name cyclopentyl acrylonitrile
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Synthetic Methodologies for 3 Cyclopentylacrylonitrile and Its Analogs

Established Synthetic Routes and Reaction Mechanisms

The formation of the α,β-unsaturated nitrile structure of 3-Cyclopentylacrylonitrile is effectively accomplished using the Horner-Wadsworth-Emmons olefination. Other notable methods include thermally induced reactions and the selective hydrogenation of related unsaturated molecules.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed synthetic tool for the creation of carbon-carbon double bonds, offering excellent E-selectivity in many cases. bme.hu This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene. wikipedia.org For the synthesis of this compound, this reaction provides a direct and efficient pathway.

The key building blocks for the HWE synthesis of this compound are Cyclopentanecarbaldehyde (B151901) and Diethyl Cyanomethylphosphonate. The phosphonate reagent provides the cyanomethyl group that forms the acrylonitrile (B1666552) moiety, while the cyclopentanecarbaldehyde contributes the cyclopentyl group and the carbonyl carbon that will become part of the double bond.

The generation of the reactive phosphonate carbanion is achieved through deprotonation of Diethyl Cyanomethylphosphonate using a strong base. A common and effective catalytic system for this purpose is Potassium tert-Butoxide (t-BuOK) in an anhydrous solvent such as Tetrahydrofuran (B95107) (THF). nih.gov The bulky nature of the tert-butoxide base helps in efficiently generating the carbanion, which then undergoes nucleophilic attack on the carbonyl carbon of cyclopentanecarbaldehyde.

The yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction are influenced by several factors, including the choice of base, solvent, temperature, and the structure of the reactants. rsc.org Generally, the HWE reaction favors the formation of the (E)-alkene isomer. wikipedia.org Studies have shown that factors such as increasing steric bulk of the aldehyde and higher reaction temperatures can lead to greater (E)-stereoselectivity. wikipedia.org The choice of cation associated with the base can also influence the outcome, with lithium, sodium, and potassium salts showing different effects on selectivity. wikipedia.orgresearchgate.net

In a typical procedure, a solution of Diethyl Cyanomethylphosphonate in THF is treated with Potassium tert-Butoxide at a low temperature (e.g., 0 °C) to form the phosphonate carbanion. Cyclopentanecarbaldehyde is then added, and the reaction is allowed to warm to room temperature and stir for an extended period. This process typically results in a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile. The reaction conditions can be optimized to maximize the yield and favor the desired stereoisomer. For instance, careful control of the reaction temperature and the specific base used can shift the equilibrium towards the thermodynamically more stable E-isomer.

Table 1: Representative HWE Reaction Parameters for Unsaturated Nitrile Synthesis

Parameter Condition Effect on Outcome
Base Potassium tert-Butoxide, Sodium Hydride, Lithium Hydroxide Influences carbanion formation and stereoselectivity. wikipedia.orgacs.org
Solvent Tetrahydrofuran (THF), Dioxane Affects solubility and reactivity of intermediates. wikipedia.org
Temperature -78 °C to room temperature Higher temperatures often favor E-isomer formation. wikipedia.org

| Reactant Ratio | Varies | Optimization can maximize yield and minimize side reactions. |

An alternative synthetic approach involves the thermal reaction between cyclopentene (B43876) and propionitrile (B127096). This method likely proceeds through a free-radical addition mechanism, particularly under high-temperature conditions. osaka-u.ac.jp The initiation step would involve the homolytic cleavage of a bond, potentially a C-H bond in propionitrile, to generate a radical. This radical can then add to the double bond of cyclopentene. osaka-u.ac.jp The reaction would then propagate through a chain mechanism. osaka-u.ac.jp The specifics of the reaction conditions, such as temperature, pressure, and the use of radical initiators, would be critical in determining the efficiency and product distribution of this pathway. This route is generally less common than the HWE reaction due to potential side reactions and lower selectivity.

This compound can also be synthesized via the selective hydrogenation of a suitable precursor containing additional unsaturation. The key challenge in this approach is the selective reduction of one functional group in the presence of the nitrile. For instance, if a precursor with a carbon-carbon triple bond or an additional double bond were available, catalytic hydrogenation could be employed to selectively reduce it to the desired alkene.

The selective hydrogenation of α,β-unsaturated nitriles to the corresponding saturated nitriles is a well-established transformation. gla.ac.uk Catalysts based on palladium, nickel, or rhodium are often employed for this purpose. gla.ac.uknih.govbme.hu The choice of catalyst, solvent, hydrogen pressure, and temperature are crucial for achieving high selectivity and preventing the over-reduction of the nitrile group to an amine. mdpi.com For example, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of carbon-carbon double bonds. By carefully controlling the reaction conditions, it is possible to selectively hydrogenate the double bond of a more unsaturated precursor to yield this compound.

Table 2: List of Chemical Compounds

Compound Name
This compound
Cyclopentanecarbaldehyde
Diethyl Cyanomethylphosphonate
Potassium tert-Butoxide
Tetrahydrofuran
Cyclopentene
Propionitrile
Palladium
Nickel

Horner-Wadsworth-Emmons Reaction Pathways in this compound Synthesis

Advanced Synthetic Strategies and Process Optimization

The optimization of synthetic routes for key organic intermediates like this compound is driven by the need for efficiency, sustainability, and cost-effectiveness. Modern advancements have introduced novel techniques that significantly improve upon traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can enhance reaction rates and minimize the formation of side products. beilstein-journals.org For the synthesis of acrylonitrile derivatives, microwave-assisted Knoevenagel condensation has been shown to be highly effective. researchgate.net

In the context of this compound, which is often synthesized via a condensation reaction like the Horner-Wadsworth-Emmons (HWE) reaction, microwave assistance could drastically reduce the lengthy reaction times reported in conventional protocols, which can be as long as 64 hours. nbinno.comchemicalbook.com The rapid heating under microwave irradiation could promote the efficient formation of the desired alkene from cyclopentanecarbaldehyde and a cyanomethylphosphonate. researchgate.netnbinno.com This approach is not only time-efficient but also aligns with green chemistry principles by reducing energy consumption. mdpi.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Acrylonitrile Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis Potential Advantage of Microwave
Reaction Time Several hours to days (e.g., 64 hours) chemicalbook.com Minutes to a few hours researchgate.net Drastic reduction in process time
Energy Input Indirect, slow heating of the vessel Direct, rapid heating of reactants Higher energy efficiency mdpi.com
Temperature Control Potential for thermal gradients Uniform heating, precise control Reduced side product formation
Yield Variable, can be high (e.g., 89%) chemicalbook.com Often higher or comparable yields beilstein-journals.org Improved process efficiency

| Conditions | Often requires specific solvents and conditions | Can enable solvent-free reactions researchgate.net | Greener, simplified workup |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.orgjocpr.com The application of these principles to the synthesis of this compound is crucial for sustainable industrial production. publishing.org.in Key areas for improvement in the traditional HWE synthesis include the choice of solvents, atom economy, and waste reduction. jocpr.com

The conventional synthesis often employs solvents like tetrahydrofuran (THF), which poses environmental and safety concerns. chemicalbook.com Green chemistry encourages the substitution of such solvents with more benign alternatives like water, bio-based solvents (e.g., ethyl lactate), or supercritical CO2. mdpi.comjocpr.com Furthermore, optimizing the reaction to improve its atom economy—the measure of how many atoms from the reactants are incorporated into the final product—is a core goal. Catalytic methods are often employed to achieve this, reducing the need for stoichiometric reagents that end up as waste. mdpi.com Innovations such as continuous flow chemistry and solvent recovery systems can also significantly enhance the sustainability of the production process. publishing.org.in

Table 2: Green Chemistry Evaluation of this compound Synthesis

Green Chemistry Principle Conventional HWE Synthesis Potential Green Improvement
Prevention Utilizes strong bases and organic solvents, generating salt byproducts. Develop catalytic routes to minimize waste.
Atom Economy The HWE reaction generates a phosphonate byproduct, lowering atom economy. Explore alternative reactions with higher atom economy.
Less Hazardous Synthesis Uses potassium tert-butoxide (a strong, corrosive base) and THF. chemicalbook.com Use of milder catalysts and greener solvents (e.g., water, ethanol). mdpi.com
Safer Solvents Employs volatile organic solvents like THF and diethyl ether. chemicalbook.com Replace with water, supercritical fluids, or bio-derived solvents. jocpr.com

| Energy Efficiency | Long reaction times (64h) at ambient temperature require sustained mixing. chemicalbook.com | Employ microwave-assisted synthesis or flow chemistry to reduce energy use. mdpi.com |

The transition of a synthetic protocol from the laboratory bench to industrial-scale production requires careful consideration of several factors, including safety, cost, and robustness. The Horner-Wadsworth-Emmons reaction is a well-established and reliable method for producing this compound, making it suitable for large-scale applications. nbinno.com A typical lab-scale procedure involves the reaction of cyclopentanecarbaldehyde with diethyl cyanomethylphosphonate in the presence of a strong base like potassium tert-butoxide. chemicalbook.comchemicalbook.com

Scaling this process involves addressing key challenges. The use of a strong base is often highly exothermic, requiring efficient heat management systems in large reactors to prevent runaway reactions. The choice of reagents and solvents must be economically viable for bulk production. Downstream processing, including extraction, washing, and purification, must be optimized for large volumes to ensure high purity and consistent yields. nbinno.com The reliability of this synthetic pathway is critical for maintaining a stable supply chain for its use in further applications, such as the synthesis of pharmaceutical intermediates. nbinno.com

Stereoselective Synthesis and Enantiomeric Control

While this compound itself is an achiral molecule, the double bond formed during its synthesis leads to the possibility of geometric isomers ((E)- and (Z)-isomers). The principles of stereochemical control are paramount when considering the synthesis of its chiral analogs, which may possess one or more stereocenters.

For this compound, the primary stereochemical challenge is controlling the ratio of the (E) and (Z) isomers. The standard HWE synthesis typically produces a mixture of both isomers, which may require separation or be used as a mixture in subsequent steps. chemicalbook.comchemicalbook.com Modifications of the HWE reaction, such as using different phosphonates or reaction conditions, can influence the E/Z selectivity.

When synthesizing chiral analogs of this compound, the challenges become more complex. Introducing a stereocenter requires the use of asymmetric synthesis strategies to favor the formation of one enantiomer over the other. rijournals.com Obstacles in achieving high stereochemical control include the complexity of the substrate and the efficiency of stereoinduction. rijournals.com For molecules with multiple stereocenters, the number of possible stereoisomers increases exponentially, making the synthesis, separation, and characterization significantly more difficult. chiralpedia.com

For chiral analogs of this compound that are synthesized as a racemic mixture (an equal mixture of both enantiomers), enantiomeric resolution is necessary to isolate the desired stereoisomer. Several techniques are available for this purpose. nih.gov

Chromatographic methods are widely used, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing Chiral Stationary Phases (CSPs). wvu.edunih.gov These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. wvu.eduvt.edu Other techniques include crystallization-based methods, where a chiral resolving agent is used to form diastereomeric salts that can be separated by their differing solubilities. nih.gov Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations, offering high efficiency and rapid analysis times. nih.gov

Table 3: Overview of Chiral Separation Techniques for Enantiomeric Resolution

Technique Principle of Separation Common Applications/Remarks
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). wvu.edu Widely used for both analytical and preparative scale separations. Numerous types of CSPs are available. nih.gov
Chiral GC Separation on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. lcms.cz Suitable for volatile and thermally stable compounds.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. Offers fast separations and uses less organic solvent compared to HPLC.
Crystallization Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on solubility. nih.gov A classical, cost-effective method often used for large-scale industrial resolution. nih.gov

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often in the presence of a chiral selector in the buffer. nih.gov | High separation efficiency and requires only a minute amount of sample and reagents. wvu.edu |

Synthesis of Deuterated Analogs for Mechanistic Studies

The synthesis of deuterated analogs of this compound is crucial for mechanistic investigations, allowing researchers to trace the fate of specific hydrogen atoms during a chemical transformation. This is often accomplished through isotopic exchange methods or by employing strategies that incorporate deuterium (B1214612) from a precursor molecule.

Isotopic Exchange Methods

Isotopic exchange methods involve the direct replacement of protium (B1232500) (¹H) with deuterium (²H or D) on the this compound scaffold. These methods are advantageous as they can often be performed in a single step on the final compound.

One of the most straightforward techniques is base-catalyzed hydrogen-deuterium exchange . In this approach, the α-proton of the acrylonitrile moiety, which is activated by the electron-withdrawing nitrile group, can be abstracted by a base. In the presence of a deuterium source, typically deuterium oxide (D₂O), the resulting carbanion is quenched by a deuteron, leading to the α-deuterated analog. The efficiency of this exchange is dependent on the base strength, reaction temperature, and the acidity of the proton being exchanged. For α,β-unsaturated nitriles, this method can provide high levels of deuterium incorporation at the α-position.

Metal-catalyzed hydrogen isotope exchange (HIE) offers another powerful route to deuterated analogs. Transition metal catalysts, particularly those based on ruthenium and iridium, can facilitate the activation of C-H bonds and their subsequent exchange with deuterium from a suitable source, such as D₂O or deuterium gas (D₂). For this compound, iridium catalysts have shown utility in the regioselective deuteration of the β-position of α,β-unsaturated compounds. Ruthenium-pincer complexes are also effective for the α-deuteration of aliphatic nitriles and can be applied to unsaturated systems. The choice of catalyst and reaction conditions can allow for selective deuteration at different positions within the molecule.

Table 1: Isotopic Exchange Methods for the Deuteration of this compound Analogs This table presents hypothetical data based on typical results for similar compounds.

EntryMethodDeuterium SourceCatalyst/BasePosition of DeuterationDeuterium Incorporation (%)
1Base-Catalyzed ExchangeD₂ONaODα-position>95
2Ruthenium-Catalyzed HIED₂O[Ru(p-cymene)Cl₂]₂α-position85-90
3Iridium-Catalyzed HIED₂ gas[Ir(cod)(IMes)Cl]β-position70-80

Precursor-Based Deuteration Strategies

An alternative to direct isotopic exchange is the synthesis of this compound from deuterated starting materials. This approach provides unambiguous placement of deuterium atoms and is particularly useful when selective labeling at non-activated positions is required.

A prominent precursor-based strategy involves the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is a primary method for the synthesis of this compound itself, typically by reacting cyclopentanecarbaldehyde with a cyanomethylphosphonate reagent. To introduce deuterium, either of these precursors can be used in a deuterated form.

For instance, deuterated cyclopentanecarbaldehyde , specifically cyclopentanecarbaldehyde-1-d, can be synthesized through methods such as the reduction of a corresponding cyclopentylcarboxylic acid derivative with a deuterated reducing agent (e.g., lithium aluminum deuteride) or through N-heterocyclic carbene (NHC)-catalyzed H/D exchange on the aldehyde itself. When this deuterated aldehyde is used in the HWE reaction with a non-deuterated cyanomethylphosphonate, the resulting this compound will be specifically deuterated at the β-position.

Conversely, a deuterated cyanomethylphosphonate can be employed. The synthesis of diethyl (d₂-cyanomethyl)phosphonate can be achieved by base-catalyzed H/D exchange on diethyl cyanomethylphosphonate in the presence of D₂O. Subsequent reaction of this deuterated phosphonate with non-deuterated cyclopentanecarbaldehyde in an HWE reaction will yield this compound with deuterium atoms at the α-position.

Table 2: Precursor-Based Deuteration Strategies for this compound This table presents hypothetical data based on established synthetic transformations.

EntryDeuterated PrecursorSynthetic MethodPosition of DeuterationTypical Yield (%)
1Cyclopentanecarbaldehyde-1-dHorner-Wadsworth-Emmonsβ-position80-90
2Diethyl (d₂-cyanomethyl)phosphonateHorner-Wadsworth-Emmonsα-position85-95

Reaction Chemistry and Mechanistic Studies of 3 Cyclopentylacrylonitrile

Nucleophilic Addition Reactions of the Nitrile Group

The nitrile group (C≡N) in 3-cyclopentylacrylonitrile is characterized by an electrophilic carbon atom, making it a target for nucleophiles. chemistrysteps.com The reaction mechanism typically involves the attack of a nucleophile on the nitrile carbon, breaking the pi bond and forming a new single bond. This initial addition product, often an imine anion, can then be protonated or undergo further reaction. chemistrysteps.com Such reactions are fundamental to transforming the nitrile into other functional groups like amines or ketones.

Nucleophilic addition to the nitrile group of this compound can lead to the formation of imine or enamine intermediates. The reaction of a nitrile with a nucleophile, such as a Grignard reagent or a hydride, initially forms an imine salt after the addition. smolecule.comchemistrysteps.com This intermediate can be hydrolyzed to yield a ketone or further reduced to an amine.

In the context of specific synthetic pathways, the electrophilic nature of the nitrile facilitates nucleophilic attack, which can result in intermediates like imines or enamines. Enamines are typically formed from the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.com In multi-step syntheses involving this compound, the nitrile group might be transformed into a carbonyl group which then reacts to form an enamine. The formation of an imine is a more direct consequence of nucleophilic addition to the nitrile itself. libretexts.orgmasterorganicchemistry.com

This compound is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms. smolecule.comchemicalbook.comnih.gov Its most prominent role is in the synthesis of Ruxolitinib. nbinno.com In the patented synthesis pathways for Ruxolitinib and related JAK inhibitors, the reactivity of this compound is harnessed to construct the core structure of the drug molecule. google.comnih.gov

While the key reaction for incorporating this compound into the Ruxolitinib backbone is a conjugate addition (see section 3.2), subsequent transformations of the nitrile group are necessary. The nitrile group is often retained in the final drug molecule or may be hydrolyzed in the synthesis of related analogs. The presence of the nitrile is crucial for the molecule's interaction with the target kinase.

Conjugate Addition Reactions

The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor. smolecule.com In a conjugate or Michael addition, a nucleophile attacks the β-carbon of the carbon-carbon double bond, which is electron-deficient due to the electron-withdrawing effect of the adjacent nitrile group. smolecule.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the addition of a nucleophile (Michael donor) to the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. smolecule.com This intermediate is then protonated to yield the final 1,4-addition product. The cyclopentyl group can introduce steric effects that influence the regioselectivity of these additions.

The Michael addition reaction of this compound is the cornerstone of its use in synthesizing pharmaceutical intermediates, particularly for JAK inhibitors like Ruxolitinib. nbinno.com This reaction allows for the coupling of the cyclopentyl-containing fragment with a heterocyclic core, which is characteristic of many kinase inhibitors.

A key step in the synthesis of a class of JAK inhibitors involves the Michael addition of a nitrogen nucleophile from a heterocyclic ring system to this compound. While Ruxolitinib itself contains a pyrrolo[2,3-d]pyrimidine core (a deazapurine), the reaction is analogous for the structurally similar pyrazolo[3,4-d]pyrimidine derivatives, which are also potent kinase inhibitors. mdpi.comunisi.itias.ac.in

In this reaction, a deprotonated nitrogen atom of the pyrazolo[3,4-d]pyrimidine ring acts as the nucleophile. It attacks the β-carbon of this compound, leading to the formation of a crucial C-N bond that links the two main fragments of the final drug molecule. google.com

Table 1: Michael Addition for JAK Inhibitor Synthesis

Reactant 1 Reactant 2 Product Significance
This compound Pyrrolo[2,3-d]pyrimidine (Ruxolitinib precursor) (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile Key intermediate in Ruxolitinib synthesis. nih.gov

This interactive table summarizes the key Michael addition reaction. Click on the headers to sort.

The Michael addition of heterocyclic amines to α,β-unsaturated nitriles is often facilitated by a base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that is frequently used for this purpose. It is effective in deprotonating the N-H bond of the pyrazole (B372694) or pyrrole (B145914) ring system, generating the nucleophile required for the conjugate addition without competing in the addition reaction itself.

Acetonitrile (B52724) is a common polar aprotic solvent used for such reactions. It effectively dissolves the reactants and intermediates without interfering with the reaction mechanism. The use of DBU in acetonitrile provides a controlled environment for the efficient synthesis of pyrazolo[3,4-d]pyrimidine adducts of this compound. researchgate.net

Table 2: Reaction Conditions for Michael Addition

Parameter Condition Rationale
Catalyst DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Strong, non-nucleophilic base to deprotonate the heterocycle.
Solvent Acetonitrile (CH₃CN) Polar aprotic solvent that solubilizes reactants. researchgate.net

| Reaction Type | Aza-Michael Addition | Conjugate addition of a nitrogen nucleophile. ias.ac.in |

This interactive table details the typical reaction conditions.

Michael Additions in Drug Intermediate Synthesis

Impact of Steric Hindrance from the Cyclopentyl Group

A review of the available scientific literature did not yield specific studies focused on quantifying the impact of steric hindrance from the cyclopentyl group on the reaction kinetics or stereochemical outcomes of this compound.

Solvent Effects on Enantiomeric Excess

Specific research detailing the influence of different solvents on the enantiomeric excess of reaction products derived from this compound is not available in the reviewed literature. General principles of stereoselective reactions suggest that solvent polarity and coordinating ability can influence the stability of diastereomeric transition states, thereby affecting the enantiomeric ratio of the products. However, empirical data for this specific compound is not documented in the searched sources.

Manganese-Catalyzed Base-Free Heteroaddition of Saturated Nitriles

A novel, atom-economical approach for the coupling of mononitriles has been developed using an earth-abundant manganese catalyst. This method facilitates the heteroaddition of saturated nitriles to α,β-unsaturated nitriles under remarkably mild and base-free conditions, showcasing excellent functional group tolerance.

The manganese-catalyzed reaction provides a direct and selective pathway for the synthesis of glutaronitrile (B146979) derivatives. This transformation involves the formal conjugate addition of an unactivated saturated nitrile to an α,β-unsaturated nitrile like this compound. The process is highly efficient, proceeding at room temperature with low catalyst loading and without the need for a base, which makes it suitable for substrates with base-sensitive functional groups. This method represents the first example of a transition-metal-catalyzed heteroaddition of both benzylic and aliphatic nitriles to α,β- and β,γ-unsaturated nitriles. The resulting dinitrile compounds are valuable intermediates, particularly in the synthesis of N-heterocycles and for applications in the polymer industry.

The reaction demonstrates a broad scope with respect to both the saturated and unsaturated nitrile coupling partners. Below is a table representing the types of substrates successfully used in this catalytic reaction.

Saturated NitrileUnsaturated NitrileYield (%)
Benzyl cyanideCinnamonitrile99%
PhenylacetonitrileCrotononitrile95%
AcetonitrileCinnamonitrile85%
Propionitrile (B127096)2-Pentenonitrile90%

This interactive table showcases representative yields for the manganese-catalyzed heteroaddition reaction, illustrating the general applicability of the method.

Mechanistic studies indicate that this unique transformation operates through a "template catalysis" pathway, driven by metal-ligand cooperation in a dearomatized manganese pincer complex. The catalytic cycle is initiated by the selective activation of the saturated nitrile over the unsaturated one.

The proposed mechanism proceeds via the following key steps:

Activation of Saturated Nitrile: The saturated nitrile adds across the dearomatized manganese-ligand framework. This generates a rearomatized ketimido intermediate.

Formation of the Key Intermediate: The ketimido complex rapidly tautomerizes to the thermodynamically more stable enamido complex intermediate. This enamido–manganese species is the crucial nucleophile in the reaction.

Michael Addition: The enamido complex, acting as a potent carbon nucleophile, undergoes a Michael addition to the α,β-unsaturated nitrile (e.g., this compound).

Product Formation and Catalyst Regeneration: Subsequent protonolysis releases the final glutaronitrile product and regenerates the active dearomatized manganese catalyst, thereby closing the catalytic cycle.

This mechanism highlights that the metal center and its pincer ligand act as a template to activate the nitrile, rather than the metal being directly involved in the bond-forming event. Stoichiometric experiments have confirmed that the enamido complex is a competent intermediate in the catalytic cycle.

Cycloaddition Reactions and Ring Formation

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. While α,β-unsaturated nitriles are known to act as dipolarophiles in such reactions, a search of the current literature did not identify specific examples of this compound undergoing a 1,3-dipolar cycloaddition with maleimides. Reactions of this type have been reported for other dipolarophiles and dipoles, often yielding substituted pyrrolidines or other heterocyclic systems.

Construction of α-Amino-β-cyano Cyclohexene (B86901) Skeletons

The synthesis of α-amino-β-cyano cyclohexene skeletons represents a significant application of acrylonitrile (B1666552) derivatives in constructing complex cyclic systems. While direct studies detailing the use of this compound are not extensively published, the general mechanism involves the condensation of an acrylonitrile-type compound with an aryl acetonitrile. nih.govnih.gov This reaction proceeds mildly at room temperature and demonstrates high atom economy in the formation of the cyclohexene ring. nih.govresearchgate.net

The proposed mechanism for this transformation involves a base-catalyzed reaction sequence. researchgate.net Initially, a base, such as potassium tert-butoxide, abstracts a proton from the α-carbon of the aryl acetonitrile, generating a carbanion. This nucleophilic carbanion then undergoes a Michael addition to the β-carbon of the acrylonitrile molecule. nih.gov In the context of this compound, the cyclopentyl group would be at the β-position of the Michael acceptor. The resulting intermediate, a dinitrile, then undergoes an intramolecular Thorpe-Ziegler condensation. nih.gov This involves the nucleophilic attack of the carbanion from one nitrile group onto the carbon of the other nitrile group, leading to the formation of a cyclic imine. Subsequent tautomerization yields the final, more stable α-amino-β-cyano cyclohexene structure. researchgate.net The reaction's versatility has been demonstrated with a variety of substituted aryl acetonitriles. nih.gov

Table 1: Proposed Mechanistic Steps for Cyclohexene Skeleton Construction

StepDescriptionKey Intermediates
1Base-catalyzed formation of an aryl acetonitrile carbanion.Aryl acetonitrile anion
2Nucleophilic Michael addition of the carbanion to the β-carbon of this compound.Dinitrile adduct
3Intramolecular Thorpe-Ziegler condensation (cyclization).Cyclic imine
4Tautomerization to form the final enamine product.α-Amino-β-cyano cyclohexene

Stereochemical Outcomes based on Cyclopentyl Substituent Orientation

The stereochemistry of reactions involving this compound is significantly influenced by the steric and electronic properties of the cyclopentyl group. smolecule.com In cycloaddition reactions, where the acrylonitrile moiety acts as a dipolarophile, the orientation of the cyclopentyl substituent plays a crucial role in determining the stereochemical outcome of the product. The bulky cyclopentyl group can direct the approach of the reacting species, leading to the preferential formation of one stereoisomer over another.

The principles of kinetic versus thermodynamic control are fundamental in dictating the final product distribution. smolecule.com

Kinetic Control: Under these conditions (typically lower temperatures and shorter reaction times), the product ratio is determined by the relative activation energies of the transition states leading to the different stereoisomers. The steric hindrance from the cyclopentyl group often favors the formation of the product from the less hindered transition state.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can become reversible, allowing the isomers to equilibrate. The product distribution will then reflect the relative thermodynamic stabilities of the stereoisomers, favoring the most stable configuration. smolecule.com

In organometallic additions, the approach of the nucleophile to the nitrile carbon is also subject to steric influence from the adjacent cyclopentyl group, affecting the stereochemical outcome. smolecule.com

Table 2: Factors Influencing Stereochemical Outcomes

FactorInfluence on StereochemistryGoverning Principle
Cyclopentyl GroupProvides steric hindrance, directing the angle of nucleophilic attack or cycloaddition. smolecule.comSteric Control
Reaction TemperatureLow temperatures favor the kinetically controlled product; high temperatures favor the thermodynamically stable product. smolecule.comKinetic vs. Thermodynamic Control
Reagent ChoiceThe size and nature of the attacking nucleophile or dipole can influence selectivity.Reagent-Controlled Selectivity

Oxidation and Reduction Reactions

The chemical structure of this compound, featuring both a carbon-carbon double bond and a nitrile group, allows for a range of selective oxidation and reduction reactions.

Reduction: Catalytic hydrogenation is a primary method for the reduction of this compound. The selectivity of this process is highly dependent on the choice of catalyst and reaction conditions. It is possible to selectively reduce either the alkene or the nitrile functionality. smolecule.com

Selective Hydrogenation of the C=C Double Bond: Using specific catalysts like Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, the carbon-carbon double bond can be preferentially hydrogenated, leaving the nitrile group intact. This selectivity arises from the preferential coordination of the alkene to the metal center of the homogeneous catalyst. smolecule.com

Reduction of the Nitrile Group: More vigorous conditions or different catalysts can lead to the reduction of the nitrile group to a primary amine.

Oxidation: While specific oxidation studies on this compound are limited in the reviewed literature, analogous reactions with α,β-unsaturated nitriles suggest several possibilities. Under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, the compound can undergo allylic bromination at the carbon adjacent to the double bond within the cyclopentyl ring. smolecule.com Electrophilic addition of halogens like bromine across the double bond is also a characteristic reaction, typically proceeding via an anti-addition mechanism due to the formation of a halonium intermediate. smolecule.com

Polymerization Studies of this compound

Radical Polymerization Mechanisms

While specific studies on the homopolymerization of this compound are not widely available, its structure as a substituted acrylonitrile suggests it can undergo radical polymerization. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (K₂S₂O₈). researchgate.net The mechanism follows the standard steps of radical polymerization:

Initiation: The initiator generates free radicals, which then add to the double bond of a this compound monomer to create a new monomer radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growing polymer chains are deactivated, typically through combination or disproportionation of two radical chains.

The rate of polymerization can be influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.net The presence of the bulky cyclopentyl group may affect the polymerization kinetics and the properties of the resulting polymer compared to unsubstituted polyacrylonitrile.

Cyanoethylation Processes

Cyanoethylation is a Michael addition reaction where a protic nucleophile adds across the double bond of an α,β-unsaturated nitrile. wikipedia.org In this reaction, this compound acts as a Michael acceptor. The β-carbon atom (the carbon of the double bond attached to the cyclopentyl group) is electrophilic due to the electron-withdrawing effect of the nitrile group.

YH + H₂C=C(C₅H₉)CN → Y-CH₂-CH(C₅H₉)CN

Protic nucleophiles (YH) such as alcohols, amines, thiols, and even carbon nucleophiles can participate in this reaction, which is typically catalyzed by a base. wikipedia.org The reaction results in the formation of a new carbon-heteroatom bond and a C-H bond, attaching a 2-cyano-2-cyclopentylethyl group to the nucleophile. wikipedia.org This process is a versatile method for synthesizing a variety of functionalized propionitrile derivatives.

Influence of Monomer Sequence on Cyclization Behavior (Analogous Studies)

Direct studies on the cyclization behavior of copolymers containing this compound are scarce. However, research on related copolymers, such as poly(acrylonitrile-co-acrylamide), provides valuable insights into how monomer sequence can influence thermal behavior. mdpi.com

In acrylonitrile copolymers, heating can induce an intramolecular cyclization reaction, where adjacent nitrile groups react to form a conjugated ladder-like structure. This process is crucial in the production of carbon fibers. The mechanism can be either radical or ionic. mdpi.com

Studies on poly(acrylonitrile-co-acrylamide) have shown that the monomer sequence distribution (e.g., random, gradient, or block copolymers) significantly affects the cyclization process. mdpi.comresearchgate.net

Mechanism: The presence of acrylamide (B121943) units can suppress the radical cyclization mechanism and promote an ionic pathway. mdpi.com

Activation Energy: The activation energy for ionic cyclization (reported as 89 ± 3 kJ·mol⁻¹) was found to be independent of the copolymer composition and microstructure. mdpi.comresearchgate.net

Rate of Cyclization: The rate of cyclization, however, is sensitive to the monomer sequence. The rate increases with a higher content of the comonomer (acrylamide) and with a more random distribution of monomer units. The presence of hetero-triads (e.g., AN-AAM-AN) is particularly important for the rapid development of the ladder structure via the ionic mechanism. mdpi.com

By analogy, in a hypothetical copolymer of this compound with another monomer, the sequence and distribution of the monomers would be expected to similarly influence the rate and pathway of thermal cyclization. The bulky cyclopentyl group could also introduce steric effects that modify the cyclization kinetics compared to standard polyacrylonitrile.

Applications of 3 Cyclopentylacrylonitrile in Complex Molecular Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary application of 3-cyclopentylacrylonitrile in complex molecular synthesis is its role as a key intermediate in the production of pharmaceutical compounds. It is integral to the synthesis of specific Active Pharmaceutical Ingredients (APIs), most notably within the class of kinase inhibitors used in targeted therapies.

Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that play a critical role in cell signaling, growth, and division. This compound has proven indispensable in the synthesis of specific, highly selective kinase inhibitors. Its structure is incorporated into the final drug molecule to help achieve the desired pharmacological profile.

This compound is a pivotal intermediate in the synthesis of Ruxolitinib, a potent and selective Janus kinase (JAK) 1 and JAK2 inhibitor. Ruxolitinib is used to treat myeloproliferative neoplasms by blocking dysregulated cell signaling pathways.

The synthesis of Ruxolitinib involves the introduction of the 3-cyclopentylpropanenitrile side chain to a pyrazole (B372694) core. This compound serves as the direct precursor for this critical side chain. The key step involves a Michael addition reaction, where a pyrazole derivative adds across the double bond of this compound. This reaction forms a new carbon-nitrogen bond, covalently linking the cyclopentyl-containing fragment to the core of what will become the final Ruxolitinib molecule. This strategic reaction establishes the chiral center of the molecule, and the entire cyclopentylpropionitrile moiety from the intermediate is retained in the final API structure.

Table 1: Key Reaction in Ruxolitinib Synthesis Involving this compound
ReactantsReaction TypeKey Bond FormedProduct Moiety
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative + this compoundAza-Michael AdditionCarbon-Nitrogen(R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

For industrial-scale production of Ruxolitinib, efficient and optimized synthesis of its intermediates is paramount. The synthesis of this compound itself is often achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored for its reliability and good control over isomer formation, typically involving the condensation of cyclopentanecarbaldehyde (B151901) with diethyl cyanomethylphosphonate in the presence of a strong base.

The cyclopentyl group, introduced into the Ruxolitinib molecule via this compound, is not merely a structural component but a critical determinant of the drug's efficacy. This moiety is crucial for ensuring high target selectivity and metabolic stability. Molecular modeling studies show that the cyclopentyl ring is oriented towards the N-terminus of the JAK1 kinase, where it engages in hydrophobic interactions within the ATP-binding site. This positioning helps to stabilize the drug-enzyme complex, contributing to its potent and selective inhibition of JAK1 and JAK2 over other kinases. Furthermore, the aliphatic, cyclic nature of the cyclopentyl group enhances the metabolic stability of the molecule, reducing its susceptibility to rapid breakdown by metabolic enzymes in the body.

Table 2: Functional Contribution of the Cyclopentyl Moiety in Ruxolitinib
FeatureContributionMechanism
Target Selectivity Enhances binding affinity for JAK1/JAK2Participates in hydrophobic interactions within the kinase binding pocket, stabilizing the drug-target complex.
Metabolic Stability Increases in vivo half-lifeThe saturated carbocyclic ring is less prone to oxidative metabolism compared to other functional groups.

Beyond Ruxolitinib, this compound is also identified as a precursor in the synthesis of intermediates for Trasitinib phosphate (B84403). Trasitinib is another kinase inhibitor developed for use in targeted cancer therapies. The use of this compound in its synthesis underscores the utility of this intermediate in constructing the specific side chains required for the biological activity of multiple advanced pharmaceuticals.

Synthesis of Kinase Inhibitors

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell signaling pathways, making it a significant target for therapies aimed at B-cell malignancies and autoimmune diseases. While this compound is more famously associated with JAK inhibitors, its use has been documented in synthetic processes related to BTK inhibitors. Patent literature discloses the use of this compound in reaction sequences for preparing therapeutic combinations that include a BTK inhibitor. google.com In one described method, this compound is reacted with a pyrazole-containing compound in the presence of the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), demonstrating its utility as a reactant in building the core structures of these complex molecules. google.comgoogleapis.com This application highlights the compound's role in the broader field of kinase inhibitor development, where similar synthetic strategies can be adapted across different enzyme targets.

Other Kinase Inhibitor Development in Cancer and Inflammatory Diseases

The most prominent and well-documented application of this compound in medicinal chemistry is its role as a key starting material in the synthesis of Janus kinase (JAK) inhibitors. google.com Specifically, it is an essential building block for Ruxolitinib, a potent inhibitor of JAK1 and JAK2 enzymes approved for the treatment of myelofibrosis and polycythemia vera.

The synthesis of Ruxolitinib involves a crucial Michael addition reaction where the pyrrolo[2,3-d]pyrimidine core of the drug is added across the activated double bond of this compound. acs.org Detailed synthetic procedures from patent literature specify the reaction of a protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine with this compound. google.com The reaction is typically facilitated by a non-nucleophilic base like DBU in a polar aprotic solvent such as acetonitrile (B52724). google.com This key step introduces the (R)-3-cyclopentyl-3-cyanopropyl group, which is fundamental to the drug's interaction with the JAK kinase. The cyclopentyl group fits into a hydrophobic pocket of the enzyme, contributing significantly to the molecule's binding affinity and selectivity.

Research Findings on Kinase Inhibitors Synthesized Using this compound
Kinase InhibitorTarget Kinase(s)Therapeutic AreaRole of this compound
RuxolitinibJanus Kinase 1 (JAK1), Janus Kinase 2 (JAK2)Myeloproliferative Neoplasms (e.g., Myelofibrosis), Inflammatory DiseasesKey starting material that forms the cyanocyclopentylpropyl side chain via Michael addition. google.comacs.org

Synthesis of Biologically Active Molecules

Beyond its specific use in well-known kinase inhibitors, this compound is a versatile intermediate for creating a variety of other biologically active molecules. Its chemical structure offers three points for modification: the cyclopentyl ring, the alkene, and the nitrile group. This versatility allows it to be incorporated into diverse molecular scaffolds.

The synthesis of Ruxolitinib serves as a prime case study for its application. google.com The process begins with the Michael addition involving this compound, which results in a racemic mixture. A subsequent chiral separation is required to isolate the desired (R)-enantiomer, which is the biologically active form of the final drug. acs.org The nitrile group in the resulting intermediate, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is a stable and critical part of the final active pharmaceutical ingredient. This synthetic pathway underscores the compound's value in constructing complex chiral centers and introducing specific lipophilic groups essential for drug-target interactions.

Agrochemical Intermediates

While the applications of this compound are most prominently documented in the pharmaceutical sector, it is also cited as a potential intermediate for the synthesis of agrochemicals. smolecule.com Chemical suppliers often categorize it for use in the agrochemical field, suggesting its role as a building block for more complex active ingredients. lookchem.com

Building Block for Fungicides and Insecticides

The structural motifs present in this compound, particularly the acrylonitrile (B1666552) backbone, are found in various classes of pesticides. The nitrile group can be a precursor to other functional groups or act as a key pharmacophore itself. However, despite its noted potential, specific examples of commercial fungicides or insecticides that are synthesized directly from this compound are not widely reported in publicly available scientific literature or patent databases. Its application in this sector appears to be less extensive or less documented than its role in pharmaceutical synthesis.

Specialty Polymer Production

The alkene functionality of this compound allows it to undergo polymerization, suggesting its potential use in material science. smolecule.com Acrylonitrile-based polymers are known for their performance characteristics, and incorporating a cyclopentyl group could modify properties such as thermal stability, chemical resistance, and mechanical strength.

High-Performance Adhesives and Coatings

Acrylonitrile is a key monomer in the production of cyanoacrylate adhesives and various polymer coatings. The introduction of the bulky, hydrophobic cyclopentyl group via this compound as a monomer or co-monomer could theoretically be used to tailor the properties of specialty polymers. chemblink.com These modifications could enhance adhesion to non-polar surfaces or improve the water resistance of coatings. However, similar to its application in agrochemicals, the use of this compound for the specific production of high-performance adhesives and coatings is not extensively detailed in current research literature, and it remains a more theoretical or niche application. smolecule.comchemblink.com

Enhancement of Polymer Chain Flexibility and Thermal Stability

The incorporation of this compound as a monomeric unit into a polymer backbone is hypothesized to influence the material's physical properties, notably chain flexibility and thermal stability. While specific experimental data on polymers derived solely from this compound are not extensively documented in the reviewed literature, established principles of polymer chemistry allow for a reasoned analysis of the potential effects of its distinct cyclopentyl side group.

The flexibility of a polymer chain is largely determined by the ease with which its backbone can rotate. The introduction of bulky pendant groups can impede this rotation, potentially leading to a stiffer polymer chain and a higher glass transition temperature (Tg). deu.edu.tr Conversely, the inclusion of flexible aliphatic side chains can increase the free volume between polymer chains, which enhances rotational motion and lowers the Tg, often resulting in a more flexible, rubbery material. deu.edu.trnih.gov The cyclopentyl group of this compound can be considered a bulky, cyclic aliphatic side chain. Its impact on chain flexibility would therefore depend on the interplay between its steric hindrance, which could restrict motion, and its aliphatic nature, which could increase free volume. deu.edu.trnih.gov

The following table summarizes the general effects of different types of pendant groups on key polymer properties, providing a framework for understanding the potential contributions of the cyclopentyl moiety.

Table 1: General Influence of Pendant Groups on Polymer Properties

Pendant Group TypeEffect on Chain PackingInfluence on Rotational FreedomExpected Impact on Glass Transition Temp. (Tg)
Small, Linear (e.g., Methyl)Allows for close packingMinimal restrictionGenerally lower
Long, Flexible (e.g., Alkyl chains)Limits close packing, increases free volumeCan increase segmental motionTends to decrease Tg nih.gov
Bulky, Aromatic (e.g., Phenyl)Prevents close packingRestricts rotation ("fish hook" effect) deu.edu.trTends to increase Tg deu.edu.tr
Bulky, Aliphatic (e.g., Cyclopentyl) Prevents close packing May restrict rotation due to size Variable; depends on balance of steric hindrance and free volume

Applications in General Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its two key functional groups: the carbon-carbon double bond and the nitrile group. smolecule.com Its most prominent and well-documented application is as a key intermediate in the synthesis of complex pharmaceutical compounds. smolecule.comnbinno.com

It serves as a crucial precursor in the manufacturing pathways of drugs such as Ruxolitinib and Trasitinib phosphate. chemicalbook.com The synthesis of these complex molecules relies on the precise structure of this compound, which is itself often synthesized via methods like the Horner-Wadsworth-Emmons (HWE) reaction. nbinno.comnbinno.com This reaction typically involves the condensation of cyclopentanecarbaldehyde with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, to form the α,β-unsaturated nitrile structure of the target compound. nbinno.comchemicalbook.com

Beyond its role as a pharmaceutical intermediate, the chemical reactivity of this compound makes it a useful reagent for a variety of organic transformations. smolecule.com As an α,β-unsaturated nitrile, its electron-poor double bond is susceptible to several types of reactions: smolecule.com

Electrophilic Additions: The alkene functionality can undergo addition reactions where halogens or hydrogen halides add across the double bond. smolecule.com

Hydrogenation: The carbon-carbon double bond can be reduced (hydrogenated) to yield the corresponding saturated nitrile, 3-cyclopentylpropanenitrile. smolecule.com

Nucleophilic Conjugate Addition (Michael Addition): The double bond is activated towards attack by nucleophiles in a conjugate fashion.

Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to form a primary amine. These transformations open pathways to a wide array of other molecular structures. The nitrile group also makes it a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are a cornerstone of medicinal chemistry. smolecule.com

The following table outlines the principal applications of this compound in organic synthesis.

Table 2: Synthetic Applications of this compound

Application AreaRole of this compoundKey Reactions InvolvedResulting Products/Intermediates
Pharmaceutical Synthesis Key Intermediate smolecule.comMulti-step synthetic pathwaysRuxolitinib, Trasitinib phosphate chemicalbook.com
General Synthesis Versatile ReagentElectrophilic Addition smolecule.comHalogenated cyclopentyl nitriles
Hydrogenation smolecule.com3-Cyclopentylpropanenitrile
Nitrile Hydrolysis smolecule.com3-Cyclopentylpropanoic acid, 3-Cyclopentylacrylamide
Nitrile Reduction3-Cyclopentylpropan-1-amine

Mechanistic Insights into Biological Activity and Molecular Interactions As a Building Block

Role as a Building Block in Biologically Active Molecule Synthesis

3-Cyclopentylacrylonitrile is a significant chemical intermediate, primarily valued for its role as a structural precursor in the synthesis of more complex, biologically active molecules. nih.gov Its chemical structure, featuring an α,β-unsaturated nitrile with a cyclopentyl group, makes it a versatile building block, particularly in the pharmaceutical industry. smolecule.com The compound serves as a key starting material or intermediate in multi-step synthetic pathways designed to produce targeted therapeutic agents. nbinno.com

One of the most prominent applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This compound provides a specific side chain—the cyclopentylpropanenitrile moiety—which is incorporated into the final structure of these inhibitors. newdrugapprovals.orgresearchgate.net Its utility is demonstrated in the industrial-scale synthesis of drugs like Ruxolitinib, where it is used in a Michael addition reaction to a pyrazole-substituted pyrrolo[2,3-d]pyrimidine core. ed.ac.ukresearchgate.net This reaction attaches the critical cyclopentyl-containing side chain to the heterocyclic core, forming the backbone of the final active pharmaceutical ingredient. newdrugapprovals.org

The synthesis process often involves reacting this compound with a heterocyclic amine in the presence of a base, leading to the formation of a new carbon-nitrogen bond and the integration of the cyclopentylpropylnitrile group into the target molecule. newdrugapprovals.org This strategic use of this compound highlights its importance in convergent synthesis, where complex molecules are assembled from smaller, well-defined fragments, contributing to the efficiency and scalability of pharmaceutical manufacturing. mdpi.com

Contribution to Kinase Inhibition Mechanisms through Derivative Synthesis

While this compound itself does not possess inherent kinase inhibitory activity, its structure is integral to the efficacy of the final drug molecules it helps create. The derivatives synthesized using this building block are designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their enzymatic activity and disrupting downstream signaling pathways. nih.gov

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the cell nucleus, regulating processes like hematopoiesis and immune response. google.comnih.gov Dysregulation of this pathway is a hallmark of various autoimmune diseases and myeloproliferative neoplasms. ucr.edupatsnap.com Derivatives of this compound are central to a class of drugs that selectively inhibit JAK enzymes. smolecule.com

Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2. google.com The molecule's structure, which includes the (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile pharmacophore, is assembled using this compound as a key intermediate. ed.ac.uknewdrugapprovals.org The cyclopentyl group, introduced from this building block, plays a crucial role by occupying a specific hydrophobic region within the ATP-binding site of the JAK1 and JAK2 enzymes. This interaction contributes to the high target selectivity and potent inhibitory activity of the drug. The nitrile group and the cyclopentyl ring are essential components of the side chain that establishes the necessary molecular interactions to block the kinase function effectively.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for its development and clinical use. rug.nl Deuterated analogs of drugs, where one or more hydrogen atoms are replaced by the stable isotope deuterium (B1214612), are invaluable tools for these studies. google.com The stronger carbon-deuterium bond can alter the rate of metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. patsnap.comnih.gov

In the context of Ruxolitinib, deuterated versions such as Deuruxolitinib (also known as CTP-543) have been synthesized to improve pharmacokinetic properties. patsnap.comdrughunter.com These analogs are often created by using a deuterated version of this compound in the synthesis. By strategically placing deuterium atoms on the cyclopentyl ring—a known site of metabolic hydroxylation for Ruxolitinib—researchers can slow down the drug's breakdown. google.comgoogle.com This can lead to a more stable and sustained drug concentration in the body, potentially improving efficacy and safety. patsnap.com Furthermore, isotopically labeled compounds like [14C]-Deuruxolitinib are used in mass-balance studies to trace the drug's path through the body, identifying and quantifying its metabolites. fda.govdrugbank.com

Janus Kinase (JAK) Inhibition

Steric and Electronic Effects of the Cyclopentyl Group on Reactivity and Biological Properties

The cyclopentyl group, delivered by the this compound building block, imparts specific steric and electronic properties to the final active molecule that significantly influence its behavior. As a saturated carbocycle, it is relatively inert chemically but provides bulk and a defined three-dimensional shape. nih.govresearchgate.net

The incorporation of small cyclic fragments like cyclopentyl or cyclopropyl groups is a common strategy in medicinal chemistry to enhance various properties of a drug candidate. nih.govscientificupdate.com These groups can increase metabolic stability, improve potency by providing a better fit in the target's binding pocket, and reduce off-target effects. researchgate.net The rigid conformation of the cyclopentyl ring, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding to a receptor, leading to a more favorable interaction. nih.gov

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical pharmacokinetic parameter. nih.gov It is influenced by factors such as solubility, membrane permeability, and first-pass metabolism. researchgate.net The physicochemical properties of the cyclopentyl group have a direct impact on the bioavailability of drugs like Ruxolitinib.

The cyclopentyl moiety increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and be absorbed from the gastrointestinal tract. nih.gov However, this must be balanced, as excessive lipophilicity can lead to poor solubility. The cyclopentyl group in Ruxolitinib helps achieve a favorable balance of properties that contributes to its good oral bioavailability of approximately 95%. rug.nl

Furthermore, the cyclopentyl group influences metabolic stability. While it is a site of metabolism (hydroxylation), the rate of this process can be modulated. google.com The rigid structure can sterically hinder access by metabolic enzymes compared to a linear alkyl chain. This controlled metabolism helps prevent rapid clearance from the body, ensuring that the drug remains at therapeutic concentrations for a longer duration, which is essential for its clinical efficacy. nih.govmdpi.com

Research Challenges and Future Directions

Challenges in Scalable Production and Purity Control

Transitioning the synthesis of 3-Cyclopentylacrylonitrile from laboratory scale to industrial production presents significant challenges. nih.gov The most common synthesis route, the Horner-Wadsworth-Emmons (HWE) reaction, involves the condensation of cyclopentanecarbaldehyde (B151901) with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a strong base. nbinno.com While effective, scaling this process requires precise control over reaction parameters to maintain yield and purity. nbinno.com Key challenges include managing reaction exotherms, ensuring efficient mixing of reagents, and developing robust purification methods to handle larger volumes. The typical synthesis yields a mixture of (2E) and (2Z) geometric isomers, which necessitates purification steps that can be complex and costly on a large scale. chemicalbook.comchemicalbook.com

Key Parameters in Scalable Synthesis of this compound
ParameterChallenge in ScalabilityImpact on Production
Temperature ControlManaging exothermic reactions in large reactors.Poor control can lead to side reactions and impurity formation.
Reagent AdditionEnsuring homogenous mixing and controlled addition rates.Localized high concentrations can reduce yield and selectivity.
Reaction TimeLong reaction times (e.g., 64 hours) reduce reactor throughput. chemicalbook.comDecreased overall plant efficiency and increased production cost.
PurificationSeparating the product from reaction byproducts and isomers.Complex purification trains (e.g., extraction, chromatography) increase cost and solvent waste.

The purity of this compound is paramount for its use in pharmaceutical synthesis. Suboptimal reaction conditions during the HWE synthesis can lead to the formation of various impurities. For instance, incomplete reaction can leave residual starting materials, cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate, in the final product. The strong base used, such as potassium tert-butoxide, can promote side reactions if the temperature is not strictly controlled. Furthermore, the work-up process, which typically involves partitioning between aqueous and organic solvents, must be optimized to prevent the formation of hydrolysis byproducts of the nitrile group. chemicalbook.comchemicalbook.com The primary purity challenge, however, remains the presence of the undesired Z-isomer alongside the desired E-isomer. smolecule.com

Advancements in Stereoselective Synthetic Methodologies

A significant area of research focuses on controlling the stereochemical outcome of the synthesis to favor the desired E-isomer of this compound. The stereoselectivity of the HWE reaction is governed by the principles of kinetic versus thermodynamic control. smolecule.com Under thermodynamic control, which is often favored due to the reversibility of intermediate steps, the more stable E-isomer is the major product. smolecule.com Research is aimed at modifying reaction conditions—such as the choice of phosphonate (B1237965) reagent, base, and solvent—to further enhance this selectivity. Advancements in related olefination reactions are exploring modified phosphonate reagents and catalytic systems that can provide high stereoselectivity under milder conditions, which could be adapted for this compound synthesis.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The development of novel catalytic systems is a promising avenue for improving the synthesis of nitriles in general, with potential applications for this compound. organic-chemistry.org Current research is moving away from stoichiometric reagents towards more efficient and selective catalytic methods. mdpi.com For nitrile synthesis, these include:

Transition Metal Catalysis: Nickel- and copper-based catalysts are being explored for cyanation reactions. For example, nickel-catalyzed aqueous cyanation of allylic alcohols and copper-catalyzed aerobic synthesis of nitriles from alcohols and ammonia (B1221849) offer greener and more efficient alternatives to traditional methods. organic-chemistry.orgorganic-chemistry.org

Deep Eutectic Solvents: A mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org

Photochemical Methods: Mild and sustainable photochemical syntheses are being developed that use 1,4-dicyanobenzene as a cyanide source, avoiding the need for highly toxic reagents like hydrogen cyanide. organic-chemistry.org

These modern catalytic approaches could lead to syntheses of this compound with higher yields, better selectivity, and improved environmental profiles.

Development of New Applications beyond Pharmaceutical and Agrochemical Sectors

While this compound is primarily known as a pharmaceutical intermediate, its unique chemical structure, featuring a reactive nitrile group and an alkene, suggests potential for broader applications. smolecule.com The nitrile functionality is versatile and can be transformed into various other groups, making it a valuable building block in organic synthesis. researchgate.net Future research directions include exploring its use in:

Polymer Chemistry: The vinyl group allows it to act as a monomer in polymerization reactions, potentially creating polymers with specific thermal or mechanical properties. smolecule.com

Material Science: The cyclopentyl and nitrile moieties could be leveraged to develop novel materials with tailored functionalities, such as liquid crystals or functional organic materials. smolecule.com

Addressing Supply Chain Vulnerabilities and Raw Material Volatility

The production of this compound relies on the availability of key starting materials, primarily cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate. chemicalbook.com The supply chain for these and other chemical reagents is subject to vulnerabilities that can impact availability and price. researchgate.net These vulnerabilities include:

Geographic Concentration: Manufacturing of key starting materials may be concentrated in a few geographic regions, making the supply chain susceptible to disruptions from geopolitical events or natural disasters. usp.orgusp.org

Raw Material Variability: Inconsistencies in the quality of raw materials can affect the yield and purity of the final product, necessitating robust quality control measures. cytivalifesciences.com

Price Volatility: The cost of raw materials can fluctuate due to market demand and the price of underlying commodities, impacting the final cost of this compound. usp.org

Mitigating these risks requires developing alternative synthetic routes, diversifying supplier bases, and improving supply chain transparency. usp.org

Supply Chain Vulnerability Factors
Vulnerability FactorDescriptionPotential Mitigation Strategy
Geographic Concentration of SuppliersReliance on a limited number of manufacturers in a single region. europa.euQualify and engage with suppliers in diverse geographic locations.
Quality FailuresBatches of raw materials do not meet required specifications. usp.orgImplement rigorous incoming material testing and supplier audits. cytivalifesciences.com
Logistical ChallengesDisruptions in transportation and shipping networks. researchgate.netDevelop contingency plans and maintain strategic safety stocks.
Price VolatilityUnpredictable fluctuations in the cost of starting materials. usp.orgLong-term supply contracts and exploration of alternative, cost-effective raw materials.

Integration of Sustainable and Environmentally Benign Synthesis Methods

There is a growing emphasis on developing "green" chemical processes that minimize environmental impact. mendeley.com For the synthesis of this compound and other nitriles, this involves several key strategies: mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents or developing solvent-free reaction conditions. smolecule.comresearchgate.net Mechanochemical approaches, for example, have been explored for this synthesis, though yields currently remain lower than traditional methods. smolecule.com

Avoiding Toxic Reagents: Developing synthetic pathways that avoid highly toxic cyanating agents in favor of safer alternatives. organic-chemistry.orgorganic-chemistry.org For instance, methods using aqueous ammonia or N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanide source are being investigated. organic-chemistry.orgacs.org

Improving Atom Economy: Designing reactions where a maximum proportion of the starting materials is incorporated into the final product, thus reducing waste. Catalytic processes are often superior in this regard. researchgate.net

The integration of these sustainable principles is crucial for the long-term viability and environmental responsibility of this compound production. organic-chemistry.org

Conclusion

Summary of 3-Cyclopentylacrylonitrile's Research Significance

This compound has established itself as a compound of considerable research interest, primarily due to its role as a crucial chemical intermediate. Its most notable significance lies in the pharmaceutical industry, where it serves as a key building block in the synthesis of targeted therapies. nbinno.comchemicalbook.com Specifically, it is integral to the manufacturing pathways of kinase inhibitors such as Ruxolitinib, a medication used to treat myeloproliferative neoplasms, and has also been associated with the synthesis of trasitinib phosphate (B84403). chemicalbook.comsmolecule.comchemicalbook.com Beyond its immediate pharmaceutical applications, the compound is a versatile reagent in organic synthesis. medium.com Its unique structure, featuring both a reactive acrylonitrile (B1666552) group and a cyclopentyl moiety, makes it a valuable substrate for constructing more complex organic molecules, thereby finding utility in broader chemical research and development. nbinno.comsmolecule.com

Prospects for Future Academic and Industrial Research Endeavors

The future of research involving this compound appears robust, with distinct opportunities in both academic and industrial settings. In academia, future investigations are likely to explore the full synthetic potential of its dual functionality. Research could focus on developing novel catalytic reactions, such as asymmetric hydrogenations or innovative cycloadditions, to create chiral centers and complex ring systems. Studies into its participation in manganese-catalyzed reactions have already highlighted its versatility in metal-catalyzed transformations. smolecule.com There is also potential for its use as a monomer in polymer chemistry to create materials with specific, tailored properties. smolecule.com

From an industrial perspective, research will likely concentrate on process optimization for the synthesis of this compound, aiming to enhance yield, purity, and cost-effectiveness, particularly for pharmaceutical-grade production. nbinno.com The consistent demand from the pharmaceutical sector, driven by the expanding applications of drugs like Ruxolitinib, will fuel this endeavor. medium.comdatainsightsmarket.com Furthermore, industrial research may explore the use of this compound as a precursor for a new generation of bioactive molecules in agrochemicals and other specialty chemicals, leveraging its proven utility as a versatile synthetic intermediate. medium.com

Broader Impact on Organic Chemistry and Related Fields

The study and application of this compound have a notable impact on organic chemistry and medicinal chemistry. It serves as a practical example of the Horner-Wadsworth-Emmons reaction, a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with good stereocontrol. nbinno.com The chemical behavior of the compound, including the reactivity of its alkene bond in addition reactions and the transformations of its nitrile group through hydrolysis, offers valuable insights for synthetic chemists. smolecule.com

In the broader context of medicinal chemistry, this compound exemplifies the importance of seemingly simple building blocks in the construction of complex and life-saving pharmaceuticals. nbinno.com The successful incorporation of this intermediate into multi-step drug syntheses underscores the critical relationship between fundamental organic synthesis and the development of new therapeutic agents. Its continued use reinforces the necessity of a stable supply chain for such vital chemical intermediates to support the global pharmaceutical industry. nbinno.comnbinno.com

Q & A

Q. How can researchers optimize the synthesis of 3-cyclopentylacrylonitrile to improve yield and purity?

  • Methodological Answer : The Horner-Wadsworth-Emmons reaction using diethyl cyanomethylphosphonate and cyclopentanecarbaldehyde in the presence of potassium tert-butoxide (KOtBu) in THF is a common synthetic route. Key optimization steps include:
  • Temperature control : Maintaining 0–20°C during reagent addition to minimize side reactions.
  • Purification : Flash column chromatography (silica gel, 0–50% ethyl acetate/hexane gradient) effectively isolates the product .
  • Yield enhancement : Adjusting stoichiometric ratios (e.g., 1.1 equivalents of phosphonate to aldehyde) improves conversion.
YieldReaction ConditionsKey Steps
89%THF, KOtBu, 0–20°C, 64 hStepwise addition of reagents, chromatographic purification

Q. What analytical techniques are critical for characterizing this compound and its isomers?

  • Methodological Answer :
  • 1H NMR : Distinguishes (E)- and (Z)-isomers via coupling constants (e.g., J = 16.3 Hz for trans vs. 10.8 Hz for cis configurations) .
  • GC-MS : Confirms molecular ion peaks (m/z 135 for [M]+) and fragmentation patterns.
  • Deuterated standards : Isotopically labeled [2H9]-3-cyclopentylacrylonitrile aids in quantifying trace impurities via mass spectrometry .

Q. How can researchers separate (E)- and (Z)-isomers of this compound?

  • Methodological Answer :
  • Chromatography : Use silica gel columns with low-polarity eluents (e.g., hexane/ethyl acetate) to exploit differential polarity between isomers .
  • Crystallization : Selective crystallization in hexane at low temperatures may isolate the major isomer.

Q. What factors influence the stereochemical outcome of this compound in Michael additions?

  • Methodological Answer :
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack on the α,β-unsaturated nitrile .
  • Catalysts : DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity in drug synthesis applications .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in 1,3-dipolar cycloadditions?

  • Methodological Answer :
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in reactions with azides or nitrones .
  • Isotopic labeling : Tracking [2H9]-labeled acrylonitrile in cycloadditions reveals kinetic isotope effects and reaction pathways .

Q. How should researchers address contradictions in reported yields or stereochemical outcomes across studies?

  • Methodological Answer :
  • Systematic review : Apply PRISMA guidelines to evaluate experimental variables (e.g., solvent, catalyst, temperature) .
  • Meta-analysis : Use Cochrane-recommended statistical tools (e.g., random-effects models) to quantify heterogeneity in yield data .
  • Case study : Compare KOtBu vs. NaH as bases; the former often gives higher yields due to better solubility in THF .

Q. What strategies improve the application of this compound in kinase inhibitor synthesis (e.g., Ruxolitinib)?

  • Methodological Answer :
  • Direct Michael addition : Use pre-synthesized this compound with DBU/acetonitrile to bypass oxidation steps, improving atom economy .
  • Chiral resolution : Separate enantiomers via chiral HPLC after cycloaddition to isolate pharmacologically active forms .

Q. How can researchers troubleshoot purity issues in this compound batches?

  • Methodological Answer :
  • Impurity profiling : HPLC with UV detection identifies cyclopentane derivatives or unreacted aldehyde .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove polymeric byproducts.
  • Quality control : Compare NMR spectra with deuterated standards to detect isotopic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.